[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erioflorin methacrylate typically involves the esterification of erioflorin with methacrylic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of methacrylates, including erioflorin methacrylate, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by esterification with methacrylic acid . This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of erioflorin methacrylate can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of erioflorin methacrylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to stabilize the tumor suppressor protein Pdcd4 by inhibiting its interaction with the E3-ubiquitin ligase β-TrCP1 . This inhibition prevents the degradation of Pdcd4, thereby enhancing its tumor-suppressing effects .
Comparison with Similar Compounds
[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate can be compared with other sesquiterpene lactone derivatives, such as erioflorin acetate and ovatifolin acetate . While all these compounds share a similar core structure, erioflorin methacrylate is unique due to its methacrylate ester group, which imparts distinct chemical and biological properties . This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
List of Similar Compounds
- Erioflorin acetate
- Ovatifolin acetate
- Germacranolide derivatives
Properties
CAS No. |
50816-66-5 |
---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8- |
InChI Key |
DFCLHINCVSRYBX-JYRVWZFOSA-N |
SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C/C2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Synonyms |
erioflorin methacrylate |
Origin of Product |
United States |
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